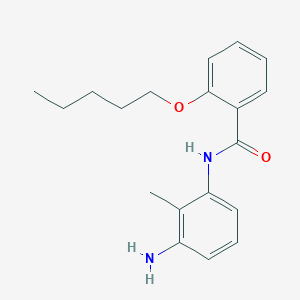

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Description

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a benzamide derivative featuring a pentyloxy group at the ortho position of the benzamide ring and a 3-amino-2-methylphenyl substituent on the amide nitrogen. This compound is structurally characterized by its polar amino group, hydrophobic pentyloxy chain, and methyl group, which collectively influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-4-7-13-23-18-12-6-5-9-15(18)19(22)21-17-11-8-10-16(20)14(17)2/h5-6,8-12H,3-4,7,13,20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOGFBYBEPCANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Acid Chloride Condensation

The most widely documented method involves condensation of 5-amino-2-methylaniline with 2-(pentyloxy)benzoyl chloride in the presence of a base.

- Reactants :

- 5-Amino-2-methylaniline (amine precursor)

- 2-(Pentyloxy)benzoyl chloride (acylating agent)

- Conditions :

- Solvent: Anhydrous DMF or dichloromethane

- Base: N-Ethyl-N,N-diisopropylamine (DIPEA) or triethylamine (TEA)

- Temperature: Room temperature (20–25°C)

- Duration: 12–24 hours

Mechanism :

The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction toward amide bond formation.

Alternative Method: Coupling Reagent-Mediated Synthesis

For substrates where acid chloride stability is problematic, carbodiimide- or phosphonium-based coupling agents are employed.

- Reactants :

- 5-Amino-2-methylaniline

- 2-(Pentyloxy)benzoic acid

- Reagents :

- Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

- DIPEA (2–3 equiv)

- Conditions :

- Solvent: DMF

- Temperature: 20°C

- Duration: Overnight

- Avoids handling moisture-sensitive acid chlorides.

- Higher functional group tolerance.

Key Reaction Parameters and Optimization

Critical factors influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Solvent Polarity | Low to moderate (DMF, DCM) | Enhances reagent solubility |

| Base Strength | pKa ~10–11 (DIPEA, TEA) | Efficient HCl scavenging |

| Stoichiometry | 1:1 (amine:acylating agent) | Minimizes side products |

| Temperature Control | 20–25°C | Prevents decomposition of reactants |

Characterization and Quality Control

Post-synthesis, the compound is validated using:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CD₃OD, 400 MHz): Peaks at δ 7.45–7.47 (m, aromatic protons), δ 6.78 (d, J=15.6 Hz, amide NH).

- Mass Spectrometry (MS) :

- High-Performance Liquid Chromatography (HPLC) :

Comparative Analysis of Methods

| Method | Yield* | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Route | 70–85% | High | Industrial | Moderate |

| Coupling Reagent Route | 60–75% | Very High | Laboratory | Low |

*Yields estimated from analogous benzamide syntheses.

Challenges and Mitigation Strategies

- Side Reactions :

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexanes) resolves unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the benzamide group to an amine.

Substitution: Replacement of the pentyloxy group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted benzamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Antimicrobial Potential: Metal complexes of N-(2-aminophenyl)-4-(pentyloxy)benzamide () showed moderate activity against E. coli and S. aureus. The target compound’s 3-amino-2-methyl group may improve bacterial membrane penetration .

- Synthetic Challenges: Unlike the straightforward synthesis of N,O-bidentate benzamides (), the target compound’s amino group may require protective strategies during synthesis to avoid side reactions .

- Therapeutic Hypotheses : Based on fluorinated and chlorinated analogs (), the target compound could be optimized for CNS or antiparasitic applications via targeted substituent modifications .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including in vitro and in vivo studies.

1. Chemical Structure and Synthesis

N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide belongs to the class of benzamides characterized by an amino group and a pentyloxy substituent. The synthesis typically involves:

- Nitration : 3-nitroaniline is nitrated using concentrated nitric and sulfuric acids.

- Reduction : The nitro group is reduced to an amino group using iron powder and hydrochloric acid.

- Amidation : The amine is coupled with 2-(pentyloxy)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

The biological activity of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide primarily arises from its interactions with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator , influencing various biochemical pathways relevant to disease mechanisms.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for treating conditions like inflammatory bowel disease (IBD) .

- Cytokine Modulation : It may influence the expression of inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating immune responses .

3.1 In Vitro Studies

Research indicates that N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide exhibits significant biological activity against various cellular targets:

- Anti-inflammatory Activity : Studies have demonstrated that it reduces neutrophil infiltration and improves recovery in models of colitis by modulating cytokine levels .

- Anticancer Potential : Preliminary studies suggest disruption of cell cycle progression in cancer cells, leading to apoptosis .

3.2 In Vivo Studies

In animal models, particularly those induced with colitis, this compound demonstrated:

- Weight Recovery : Significant improvement in body weight and colon health after administration at doses as low as 1 mg/kg.

- Biochemical Markers : Reduction in myeloperoxidase levels indicates decreased inflammation .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-4-(isopentyloxy)benzamide | Isopentyloxy at para position | Similar anti-inflammatory effects |

| N-(3-Aminophenyl)-3-(isopentyloxy)benzamide | Isopentyloxy at meta position | Varying efficacy in enzyme inhibition |

The position of the pentyloxy group significantly influences the compound's reactivity and biological profile .

Case Study 1: Anti-inflammatory Effects

In a study focusing on inflammatory bowel disease, N-(3-Amino-2-methylphenyl)-2-(pentyloxy)benzamide was administered to mice with induced colitis. Results indicated a marked reduction in inflammation markers and improved histological scores compared to control groups .

Case Study 2: Cancer Cell Line Studies

In vitro assays on various cancer cell lines revealed that treatment with the compound resulted in increased apoptosis rates, suggesting its potential as a therapeutic agent against certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.